Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane
Description
Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane is a highly specialized organotin compound featuring dual trimethylstannyl groups attached to two thiophene rings interconnected via a tetrafluorinated phenyl core. This architecture combines sulfur-containing heterocycles (thiophenes), fluorine substituents, and tin-based functional groups, which collectively influence its electronic, steric, and reactivity profiles. Such compounds are typically explored in advanced materials science, particularly in organic electronics (e.g., conductive polymers, photovoltaic devices) and catalysis due to their electron-deficient aromatic systems and metal-coordination capabilities .
Properties
Molecular Formula |
C20H22F4S2Sn2 |
|---|---|
Molecular Weight |
639.9 g/mol |
IUPAC Name |
trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane |
InChI |
InChI=1S/C14H4F4S2.6CH3.2Sn/c15-11-9(7-3-1-5-19-7)12(16)14(18)10(13(11)17)8-4-2-6-20-8;;;;;;;;/h1-4H;6*1H3;; |
InChI Key |
APIGVPJVBUASGU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)C3=CC=C(S3)[Sn](C)(C)C)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of organoboron compounds with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a compound with additional oxygen atoms, while substitution may result in a compound with different functional groups.
Scientific Research Applications
Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness arises from its tetrafluorophenyl bridge and dual trimethylstannyl-thiophene moieties. Below is a structural comparison with analogous organotin-thiophene derivatives:
| Compound Name | Key Structural Features | Molecular Formula (Example) | Unique Properties |
|---|---|---|---|
| Target Compound | Dual trimethylstannyl groups, tetrafluorophenyl bridge | C₂₄H₂₀F₄S₂Sn₂ | High electron deficiency due to fluorine; enhanced thermal stability |
| (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane | Single trimethylstannyl group, 2-ethylhexyl substituent | C₁₅H₂₈SSn | Improved solubility in nonpolar solvents; moderate reactivity |
| (4-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane | Trimethylstannyl group at thiophene 4-position, 2-ethylhexyl chain | C₁₅H₂₈SSn | Altered electronic properties due to substitution pattern |
| [4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]bis(trimethylstannane) | Bis-stannane, extended π-conjugation with benzodithiophene core | C₄₈H₆₀S₄Sn₂ | Superior charge-carrier mobility for organic photovoltaics |
Key Observations :
- The tetrafluorophenyl bridge in the target compound introduces strong electron-withdrawing effects, enhancing oxidative stability and reducing energy gaps compared to alkyl-substituted analogs .
Key Observations :
- The target compound’s synthesis is more complex due to fluorine handling and dual stannane installation, contrasting with simpler alkyl-substituted analogs .
- Reactivity in cross-coupling reactions (e.g., Stille couplings) is influenced by electronic effects: electron-deficient cores (e.g., tetrafluorophenyl) enhance coupling rates but may reduce solubility .
Application-Specific Comparisons
Applications vary based on structural and electronic properties:
| Application Area | Target Compound | Comparable Compounds | Performance Metrics |
|---|---|---|---|
| Organic Photovoltaics (OPV) | Limited data; potential as electron-accepting moiety | Benzodithiophene-stannane hybrids achieve PCE >10% | Target’s fluorine groups may reduce recombination losses |
| Conductive Polymers | High potential due to electron-deficient core | (5-Hexylthiophen-2-yl)trimethylstannane used in PEDOT:PSS analogs | Target’s lower solubility may limit film uniformity |
| Catalysis | Not reported; stannanes often serve as transmetallation agents | Tributyltin derivatives used in radical reactions | Trimethylstannyl groups may offer faster ligand exchange |
Key Observations :
- Simpler alkyl-stannanes dominate in scalable applications (e.g., conductive polymers) due to better processability .
Biological Activity
Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane is a complex organometallic compound featuring multiple thiophene rings and a stannane moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article discusses its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.48 g/mol |
| LogP | 3.33 |
| Solubility | Organic solvents |
Biological Activity Overview
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The presence of fluorine atoms in this particular compound may enhance its reactivity and bioactivity.
Antimicrobial Activity
Thiophene compounds have been reported to possess significant antimicrobial properties. A study highlighted that various thiophene derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of fluorinated groups often increases the lipophilicity of the compounds, potentially enhancing their membrane permeability and antimicrobial efficacy.
Cytotoxic Effects
Cytotoxicity assays have shown that some thiophene derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress . The stannane group in this compound may also contribute to its cytotoxic profile by facilitating interactions with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives against various pathogens. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- Cytotoxic Mechanisms : Research conducted in Cancer Letters explored the mechanisms by which thiophene derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
